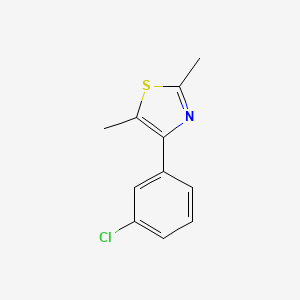

4-(3-Chlorophenyl)-2,5-dimethylthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-chlorophenyl)-2,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNNPFPQIPWFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653876 | |

| Record name | 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881384-80-1 | |

| Record name | 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

4-(3-Chlorophenyl)-2,5-dimethylthiazole (CAS No. 881384-80-1) is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their roles in pharmacology, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a chlorophenyl group and two methyl groups. This structure contributes to its lipophilicity and biological activity. The compound's molecular formula is C10H10ClN2S, and it has a molecular weight of approximately 226.72 g/mol.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

- Anticancer Activity : Studies indicate that thiazole derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, compounds similar to this compound have shown to increase the Bax/Bcl-2 ratio, leading to enhanced apoptosis in cancer cell lines such as MCF-7 and HepG2 .

- Antimicrobial Effects : Thiazoles have demonstrated broad-spectrum antimicrobial properties. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

- Anti-inflammatory Properties : Thiazole derivatives can inhibit key inflammatory mediators such as TNF-α and IL-6. This is often achieved through the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound and related compounds:

Case Studies

- Anticancer Efficacy : In a study evaluating thiazole derivatives, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 18 µM. The compound was found to induce apoptosis by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .

- Antimicrobial Activity : A series of thiazole compounds were tested against various bacterial strains. The results indicated that compounds similar to this compound demonstrated potent antibacterial activity by inhibiting bacterial growth through interference with essential metabolic pathways .

- Anti-inflammatory Effects : In vivo studies using an LPS-induced inflammation model showed that thiazole derivatives could significantly reduce levels of inflammatory cytokines such as TNF-α and IL-6 in serum samples . This suggests potential therapeutic applications in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-(3-Chlorophenyl)-2,5-dimethylthiazole, exhibit notable antimicrobial properties. These compounds are being investigated for their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, making them potential candidates for new antibiotic therapies .

Anticancer Properties

Thiazole compounds have also been explored for their anticancer potential. Studies have reported that certain thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the chlorophenyl group in this compound enhances its lipophilicity, which may improve its efficacy in targeting cancer cells .

Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. Compounds similar to this compound have demonstrated significant protective effects in animal models of epilepsy. The structure-activity relationship (SAR) analysis suggests that modifications such as halogen substitutions can enhance anticonvulsant activity .

Biological Studies

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit key enzymes or modulate receptor activities, thereby influencing various biological pathways. This characteristic makes it a valuable tool for studying biological processes and disease mechanisms .

Enzyme Inhibition Studies

Inhibitory studies on enzymes such as kinases and phosphatases have shown that thiazole derivatives can serve as effective inhibitors. This property is particularly useful in drug development for diseases where enzyme dysregulation plays a critical role .

Industrial Applications

Synthesis of Bioactive Compounds

this compound serves as an intermediate in the synthesis of other bioactive compounds. Its unique chemical structure allows for further modifications that can lead to the development of new pharmaceuticals and agrochemicals .

Potential in Agrochemicals

There is ongoing research into the use of thiazole derivatives in agricultural applications, particularly as fungicides and herbicides. Their ability to inhibit microbial growth can be harnessed to protect crops from various pathogens .

Case Studies

Q & A

Q. Methodological Approach :

- Compare assay conditions (e.g., microbial strains, concentrations).

- Evaluate structural analogs: For example, 2,5-dimercapto-thiadiazoles with 3-chlorophenyl groups showed variable C. albicans inhibition due to differences in side-chain hydrophobicity .

- Validate via orthogonal assays (e.g., in vitro enzymatic vs. whole-cell assays).

What strategies are used for impurity profiling during the synthesis of this compound?

Q. Advanced Analytical Methods :

- High-Performance Liquid Chromatography (HPLC) with reference standards (e.g., 1-(3-Chlorophenyl)piperazine hydrochloride) to identify byproducts .

- Structural elucidation of impurities via LC-MS and comparison with synthetic intermediates (e.g., propyl ether or dihydrochloride derivatives) .

| Impurity | CAS Number | Key Functional Groups | Reference |

|---|---|---|---|

| 1-(3-Chlorophenyl)piperazine HCl | 13078-15-4 | Cl, N, HCl | |

| Bis-[4-(3-chlorophenyl)piperazine] | n/a | Cl, N, 2HCl |

How can computational modeling guide the design of this compound analogs for specific targets?

Q. Advanced Methodology :

- Molecular Docking : Simulate binding to target proteins (e.g., CYP51 for antifungals) using software like AutoDock. Adjust substituents (e.g., fluorine or methoxy groups) to optimize hydrogen bonding or π-π stacking .

- Pharmacophore Modeling : Identify critical interaction sites, such as the 3-chlorophenyl moiety’s role in hydrophobic pocket binding .

What are the challenges in reproducing crystallographic data for thiazole derivatives, and how are they resolved?

Q. Advanced Crystallography :

- Crystal Growth : Use slow evaporation in ethanol/water mixtures to obtain high-quality crystals.

- Data Collection : Ensure resolution < 1.0 Å and low R-factor (<0.05) for accuracy. For example, a related thiazole derivative was resolved at 295 K with a 0.053 R-factor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.